1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole
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Description
The compound “1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole” is a boronic ester. Boronic esters are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are used in various chemical reactions, including coupling reactions and borylation .
Synthesis Analysis
The synthesis of such compounds often involves borylation, a chemical reaction where a boron group is introduced into a molecule . The specific synthesis process for this compound might involve the reaction of a phenyl-1H-1,2,4-triazole with a tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring attached to a phenyl ring, which is further connected to a 1,3,2-dioxaborolane ring. The 1,3,2-dioxaborolane ring is tetramethylated, meaning it has four methyl groups attached .Chemical Reactions Analysis
Boronic esters, such as this compound, are known to participate in various chemical reactions. They can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored. For example, a similar compound, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, and a boiling point of 130°C/20mmHg .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1H-1,2,4-triazole in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline", "1H-1,2,4-triazole", "N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "To a solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) in dry dichloromethane, add N,N'-diisopropylcarbodiimide (DIC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) at room temperature under nitrogen atmosphere.", "After stirring for 10 minutes, add 1H-1,2,4-triazole (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "The reaction mixture is then quenched with water and extracted with dichloromethane.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to obtain the desired compound 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole as a white solid." ] } | |
1888441-46-0 | |
Molecular Formula |
C14H18BN3O2 |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(8-11)18-10-16-9-17-18/h5-10H,1-4H3 |
InChI Key |
AXOBOLQSSQIPMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C=NC=N3 |
Purity |
95 |
Origin of Product |
United States |
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